molecular formula C24H22N2O4S B11081966 4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide

4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B11081966
M. Wt: 434.5 g/mol
InChI Key: ZGMNGMFLRCDADI-UHFFFAOYSA-N
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Description

4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reduction of Schiff bases, which involves the reaction of 4-methoxyphenylamine with an appropriate aldehyde or ketone to form the Schiff base, followed by reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[2-[[2-(4-methoxyphenyl)-3-oxoinden-1-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C24H22N2O4S/c1-30-18-10-8-17(9-11-18)22-23(20-4-2-3-5-21(20)24(22)27)26-15-14-16-6-12-19(13-7-16)31(25,28)29/h2-13,26H,14-15H2,1H3,(H2,25,28,29)

InChI Key

ZGMNGMFLRCDADI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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